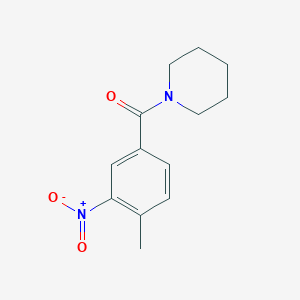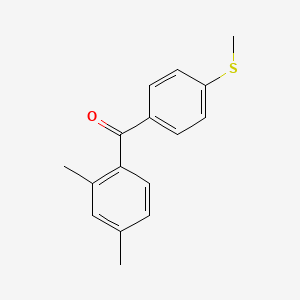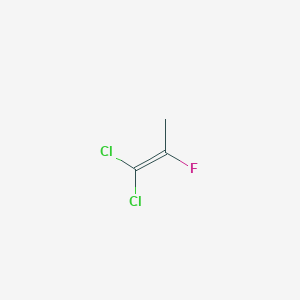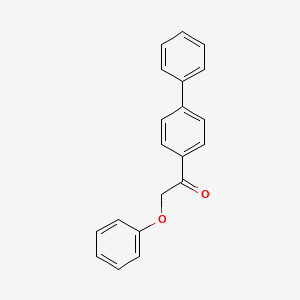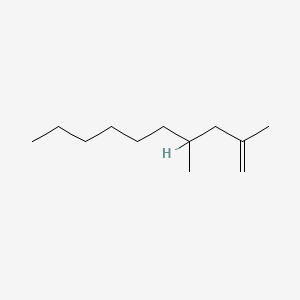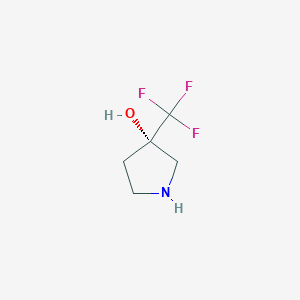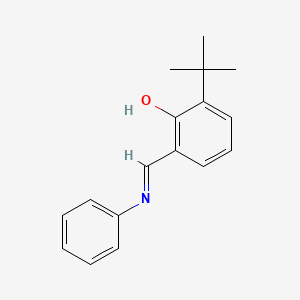
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol, or 3-trifluoromethylpyrrolidin-3-ol (3-TFMP), is an organic compound belonging to the pyrrolidin-3-ol family. It is a colorless liquid with a sweet, pungent odor and a boiling point of 128.3 °C. 3-TFMP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry.
科学的研究の応用
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a starting material in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. In addition, this compound is used as a solvent in a variety of reactions, such as nucleophilic substitution reactions and Diels-Alder reactions. It is also used as a reagent in the synthesis of peptides, peptidomimetics, and polymers.
作用機序
The mechanism of action of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is not well understood. However, it is believed to act as a nucleophile, which means it is capable of forming covalent bonds with other molecules. This allows it to react with and modify other molecules, such as proteins and nucleic acids. In addition, this compound is believed to act as an inhibitor of certain enzymes, which can affect the activity of the enzyme and lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have an effect on the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. In addition, this compound has been shown to have antimicrobial activity, which suggests it may be useful as an antibacterial agent.
実験室実験の利点と制限
One of the main advantages of using (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol in lab experiments is its low cost and availability. In addition, this compound is non-toxic, making it safe to use in experiments. However, this compound is also highly reactive, which can make it difficult to handle and store. Additionally, this compound is not water-soluble, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for research involving (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol include its use in drug development, synthesis, and biochemistry. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as an antimicrobial agent, as well as its potential applications in other areas such as agriculture and food production. Finally, further research could be conducted to explore its potential as a solvent for a variety of reactions.
合成法
(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol can be synthesized from pyrrolidine and trifluoroacetic anhydride. The synthesis process begins with the reaction of pyrrolidine with trifluoroacetic anhydride in the presence of an acid catalyst. This reaction produces an intermediate compound known as trifluoroacetylpyrrolidine, which is then hydrolyzed to form this compound. The hydrolysis reaction is typically carried out using aqueous sodium hydroxide, and the product is isolated by distillation.
特性
IUPAC Name |
(3R)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLGPQFZLVKTF-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
